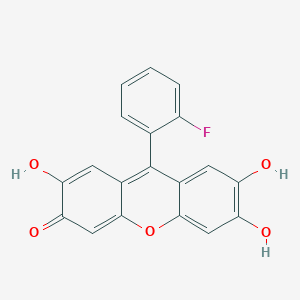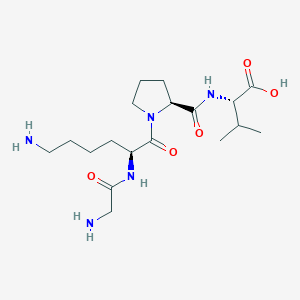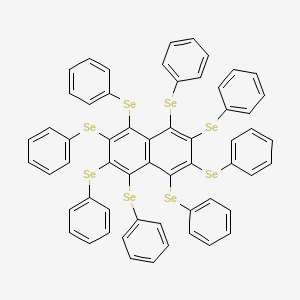
9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a chemical compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic light-emitting diodes (OLEDs). The presence of the fluorophenyl group in this compound adds unique properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the condensation of 2-fluorobenzaldehyde with resorcinol under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the xanthene core. The reaction conditions often include the use of a strong acid like sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted xanthene derivatives with various functional groups.
Scientific Research Applications
9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has several applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The fluorophenyl group enhances its ability to penetrate cell membranes, making it effective in cellular imaging and drug delivery applications. The hydroxyl groups can participate in hydrogen bonding, further stabilizing its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-2,6,7-trihydroxy-3H-xanthen-3-one: Lacks the fluorine atom, resulting in different electronic properties.
9-(2-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one: Contains a chlorine atom instead of fluorine, affecting its reactivity and interactions.
9-(2-Methylphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one: The presence of a methyl group alters its steric and electronic properties.
Uniqueness
The presence of the fluorophenyl group in 9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one imparts unique properties such as increased lipophilicity and enhanced electronic effects. These characteristics make it more effective in applications like bioimaging and drug delivery compared to its non-fluorinated counterparts.
Properties
CAS No. |
142181-55-3 |
|---|---|
Molecular Formula |
C19H11FO5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
9-(2-fluorophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H11FO5/c20-12-4-2-1-3-9(12)19-10-5-13(21)15(23)7-17(10)25-18-8-16(24)14(22)6-11(18)19/h1-8,21-23H |
InChI Key |
CAUGBHZTZAHNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)




![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)
![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)

![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)



![2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine](/img/structure/B12549719.png)
